Thiobutarit
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Overview
Description
Thiobutarit is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing compound that belongs to the class of thioesters. Thiobutarit has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mechanism Of Action
The mechanism of action of thiobutarit is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. Thiobutarit has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical And Physiological Effects
Thiobutarit has been shown to have various biochemical and physiological effects, including antifungal and antibacterial activity, anti-inflammatory activity, and potential anticancer activity. It has also been shown to have effects on the central nervous system, including the inhibition of acetylcholinesterase activity.
Advantages And Limitations For Lab Experiments
Thiobutarit has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling due to its sulfur-containing nature.
Future Directions
There are several future directions for research on thiobutarit, including further studies on its mechanism of action, potential applications in agriculture, medicine, and material science, and the development of new synthesis methods to improve yield and purity. Additionally, there is a need for further studies on the potential toxicity of thiobutarit and its effects on the environment.
Synthesis Methods
Thiobutarit can be synthesized through various methods, including the reaction of butyric anhydride with hydrogen sulfide, the reaction of butyric acid with thionyl chloride and hydrogen sulfide, and the reaction of butyric acid with phosphorus pentasulfide. The yield and purity of thiobutarit depend on the method of synthesis and the purity of the starting materials.
Scientific Research Applications
Thiobutarit has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, thiobutarit has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or herbicide. In medicine, thiobutarit has been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. In material science, thiobutarit has been studied for its potential use in the synthesis of polymers and other materials.
properties
IUPAC Name |
2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFHZCUKUDDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860805 |
Source
|
Record name | N-(2-Methyl-2-sulfanylpropanoyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid |
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